molecular formula C14H17BrFN3O2 B7588697 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide

Cat. No. B7588697
M. Wt: 358.21 g/mol
InChI Key: MZNYNQYOGUUWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide, also known as BFEPC, is a synthetic compound that has been researched for its potential use in the field of medicine. This compound has gained attention due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. It has been shown to target the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It has also been found to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, studies on the toxicity and safety of 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is a synthetic compound that has shown potential for use in the field of medicine. Its unique chemical structure and potential therapeutic applications have led to significant research on its properties and effects. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has the potential to be a valuable tool in the treatment of various diseases.

Synthesis Methods

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide can be synthesized through a series of chemical reactions starting with 4-bromo-3-fluorobenzoic acid and ethylpiperazine. The synthesis involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and dichloromethane. The final product is obtained through recrystallization and purification techniques.

Scientific Research Applications

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Research has shown that 4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function in animal models.

properties

IUPAC Name

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFN3O2/c1-2-17-14(21)19-7-5-18(6-8-19)13(20)10-3-4-11(15)12(16)9-10/h3-4,9H,2,5-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNYNQYOGUUWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-3-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.